molecular formula C12H9N3 B13849115 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

Cat. No.: B13849115
M. Wt: 195.22 g/mol
InChI Key: GYBSWGTURYWFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine core is a privileged scaffold, recognized for its high metabolic stability and its role as an isostere for other nitrogen-containing heterocycles like indole or purine . This specific 3-(pyridin-3-yl) derivative offers a versatile handle for further structural elaboration and library synthesis, particularly through metal-catalyzed cross-coupling reactions, to explore structure-activity relationships . Compounds based on the pyrazolo[1,5-a]pyridine motif have demonstrated a broad and promising range of biological activities. Research has identified such derivatives as potent inhibitors of various protein kinases, including p38 kinase and Pan-JAK kinase, which are important targets in oncology and inflammatory diseases . Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide analogues have shown excellent in vitro potency against Mycobacterium tuberculosis , including multidrug-resistant strains, highlighting their potential as novel antitubercular agents . The scaffold is also found in antagonists for various receptors, such as adenosine A1, and has been utilized in the design of EP1 receptor and 5-HT4 antagonists . The synthetic route to this compound likely leverages well-established methodologies such as a 1,3-dipolar cycloaddition between a pyridinium N -imine and an appropriate alkyne dipolarophile, or through a Suzuki-Miyaura cross-coupling of a pyrazolo[1,5-a]pyridine halide or boronic ester . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-pyridin-3-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-7-15-12(5-1)11(9-14-15)10-4-3-6-13-8-10/h1-9H

InChI Key

GYBSWGTURYWFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=CN=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyridines with Emphasis on 3 Substituted Derivatives

Cyclocondensation Reactions for Pyrazolo[1,5-a]pyridine (B1195680) Core Formation

Cyclocondensation reactions represent a classical and widely utilized approach for the formation of the pyrazolo[1,5-a]pyridine core. These methods typically involve the reaction of a binucleophilic species with a biselectrophilic partner to construct the fused heterocyclic system.

While 5-aminopyrazoles are more commonly used as precursors for related fused systems like pyrazolo[1,5-a]pyrimidines through condensation with β-dicarbonyl compounds, the use of 3-aminopyrazoles can also be directed towards the synthesis of pyrazoloazines. nih.govnih.govbeilstein-journals.org These reactions often proceed by reacting 3-aminopyrazoles with suitable 1,3-biselectrophilic synthons. For instance, the reaction with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine ring system, a regioisomer of the target scaffold. mdpi.com However, careful selection of substrates and reaction conditions is crucial to direct the cyclization towards the desired pyrazolo[1,5-a]pyridine skeleton.

A more direct and common route to pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridines with 1,3-biselectrophilic compounds. acs.org This approach is versatile, allowing for the introduction of various substituents onto the final heterocyclic core. For example, an efficient method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines through the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones. acs.org This reaction is promoted by acetic acid and molecular oxygen, offering a green and catalyst-free alternative. acs.orgnih.gov

The general reaction involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl substrate. acs.org The resulting adduct undergoes oxidative dehydrogenation and subsequent cyclization to yield the pyrazolo[1,5-a]pyridine product. acs.org

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via Cyclocondensation of N-Amino-2-iminopyridines with 1,3-Dicarbonyl Compounds acs.org

N-Aminopyridine Derivative 1,3-Dicarbonyl Compound Product Yield (%)
N-amino-2-imino-5-phenylpyridine Ethyl acetoacetate 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 94
N-amino-2-imino-5-phenylpyridine Acetylacetone 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile 81

Data sourced from an efficient synthesis method involving acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions. acs.org

Regioselectivity is a critical challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials. sci-hub.seacs.org The traditional synthesis involving the amination of an asymmetrically substituted pyridine (B92270) can lead to a mixture of regioisomers upon subsequent cycloaddition. sci-hub.se

In cyclocondensation reactions, the regiochemical outcome is determined by the relative reactivity of the electrophilic centers in the 1,3-biselectrophilic agent and the nucleophilic sites in the pyrazole (B372694) or pyridine precursor. For instance, in the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds, the proportions of the resulting regioisomers depend on the relative electrophilicity of the two carbonyl groups. mdpi.com Achieving high regioselectivity often requires substrates with significantly different electronic or steric properties at the reactive sites. sci-hub.seacs.org

[3+2] Cycloaddition Approaches to Pyrazolo[1,5-a]pyridines

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed strategy for constructing the pyrazolo[1,5-a]pyridine ring system. nih.govacs.org This method generally involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile such as an alkyne or an alkene. nih.govacs.org

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles is one of the most common and popular routes for synthesizing pyrazolo[1,5-a]pyridines. nih.govnih.govacs.org The N-iminopyridinium ylides are typically generated in situ from the corresponding N-aminopyridinium salts by treatment with a base. mdpi.com These ylides then react with electron-deficient alkenes or alkynes to form the fused heterocyclic system. mdpi.comorganic-chemistry.org

A variety of dipolarophiles can be employed, leading to a wide range of substituents on the pyrazolo[1,5-a]pyridine core. For instance, reactions with α,β-unsaturated carbonyl compounds, nitriles, and esters have been successfully used to prepare multisubstituted derivatives. acs.org A catalyst-free, sonochemical approach has also been developed for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, affording polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.govacs.org

Table 2: Examples of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis acs.org

N-Aminopyridine Dipolarophile (α,β-Unsaturated Compound) Product Yield (%)
N-aminopyridine Cinnamaldehyde 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde 85
N-aminopyridine Ethyl acrylate Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate 85
N-aminopyridine Acrylonitrile Pyrazolo[1,5-a]pyridine-3-carbonitrile 95

Data sourced from a TEMPO-mediated [3+2] annulation–aromatization protocol. acs.org

Oxidative [3+2] cycloaddition reactions provide another effective pathway to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org In this approach, the cycloaddition is followed by an oxidation step to achieve the final aromatic product. Phenyliodonium diacetate (PIDA) is a commonly used oxidant that mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org This method allows for the synthesis of various multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org

Another protocol involves a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds, which furnishes multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. acs.org This metal-free approach proceeds at room temperature and demonstrates high functional group compatibility. organic-chemistry.orgacs.org For example, the reaction of N-aminopyridines with various α,β-unsaturated carbonyl compounds or olefins in N-methylpyrrolidone as the solvent yields the desired products efficiently. organic-chemistry.org

Catalyst-Free Sonochemical Synthetic Strategies

In alignment with green chemistry principles, catalyst-free synthetic methods are gaining prominence. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for synthesizing pyrazolo[1,a]pyridine derivatives efficiently and under environmentally benign conditions. nih.govnih.gov This approach often enhances reaction rates and yields while operating under mild conditions. acs.org

A notable catalyst-free sonochemical strategy involves the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with various alkynes and alkenes. nih.govacs.org This one-pot synthesis is highly regioselective and produces a wide range of polysubstituted pyrazolo[1,5-a]pyridines in very good to excellent yields. nih.govacs.org The use of ultrasonic irradiation as an energy source can dramatically improve reactivities and reaction rates compared to conventional heating methods. acs.org This methodology avoids the need for metal catalysts or additives, simplifying purification and reducing waste. acs.org The reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been systematically studied to establish optimal, eco-friendly reaction conditions. acs.org

Table 1: Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives nih.govacs.org
Reactant AReactant B (Dipolarophile)SolventConditionsYield
1-amino-2(1H)-pyridine-2-imine derivativeDimethyl acetylenedicarboxylate (DMAD)EthanolSonication, 85°C, 110 WHigh to Excellent
1-amino-2(1H)-pyridine-2-imine derivativeEthyl propiolateEthanolSonication, 85°C, 110 WVery Good
1-amino-2(1H)-pyridine-2-imine derivativeEthyl acrylateEthanolSonication, 85°C, 110 WVery Good

Metal-Catalyzed Coupling Reactions for Pyrazolo[1,5-a]pyridine Assembly and Derivatization

Metal-catalyzed reactions are indispensable for the synthesis and functionalization of heterocyclic compounds, including the introduction of aryl and heteroaryl moieties at specific positions of the pyrazolo[1,5-a]pyridine core.

Palladium-catalyzed C-H bond activation is a powerful strategy for the direct arylation of pyrazolo[1,5-a]pyridines, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Research has demonstrated that direct arylation can be selectively achieved at the C-3 and C-7 positions of the pyrazolo[1,5-a]pyridine ring using aryl iodides. researchgate.net The regioselectivity of these reactions can be controlled by the choice of additives; for instance, specific conditions can be tuned to favor the formation of 3-arylated products in good yields. researchgate.net This method shows good compatibility with various functional groups. researchgate.net

Another important application is the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives through a direct cross-dehydrogenative coupling (CDC) of the parent pyrazolo[1,5-a]pyridine. acs.org This palladium(II)-catalyzed C-H/C-H coupling reaction provides an efficient route to symmetrical dimers with good functional group tolerance and yields up to 94%. acs.org While some CDC reactions for pyrazolo[1,5-a]pyridine synthesis can be promoted by non-metallic systems like acetic acid and molecular oxygen, transition metal catalysts, particularly palladium, are typically required to activate the less reactive C–H bonds for C-C bond formation. acs.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It is particularly effective for introducing aryl and heteroaryl groups, such as the pyridin-3-yl moiety, onto the pyrazolo[1,5-a]pyridine scaffold. The typical strategy involves the reaction of a 3-halo (e.g., 3-bromo) pyrazolo[1,5-a]pyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov

Microwave-assisted Suzuki-Miyaura coupling has been shown to be a convenient and efficient route to C3-arylated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related heterocyclic system. nih.govrsc.org This methodology is compatible with a wide variety of aryl and heteroaryl boronic acids, including 3-pyridylboronic acid, which would directly yield the 3-(pyridin-3-yl) substituted core. nih.gov The choice of catalyst and ligands, such as the XPhosPdG2/XPhos system, can be crucial to prevent side reactions like debromination and achieve high yields. nih.govrsc.org

Table 2: Suzuki-Miyaura Coupling for C3-Arylation of Pyrazolo[1,5-a]pyrimidine Analogs nih.gov
Halide SubstrateBoronic AcidCatalyst SystemConditionsYield
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosMicrowave, 100°C80%
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosMicrowave, 100°C88%
7-Bromo-pyrimido[1,2-b]indazol-2-one3-Pyridylboronic acidXPhosPdG2/XPhosMicrowave, 100°C68%
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one2-Furylboronic acidXPhosPdG2/XPhosMicrowave, 100°C83%

The Sonogashira coupling reaction provides a reliable method for introducing alkyne functionalities onto heterocyclic cores by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction has been applied to the functionalization of the pyrazolo[1,5-a]pyrimidine skeleton, demonstrating its utility for creating C-C bonds with sp-hybridized carbons. nih.gov The resulting alkynyl-substituted pyrazolo[1,5-a]pyridines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate a diverse library of derivatives. The efficiency and mild conditions associated with Sonogashira coupling make it an attractive tool for the late-stage functionalization of complex molecules. nih.gov

Other metal-mediated approaches, such as those involving iodination followed by palladium-catalyzed phosphination, have been used to create functionalized imidazo[1,5-a]pyridines, a related scaffold. nih.gov These complementary routes highlight the versatility of palladium catalysis in forging various C-X bonds (where X can be C, P, etc.), enabling the synthesis of a broad spectrum of substituted aza-fused heterocyclic systems. nih.gov

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction times, minimize waste, and simplify purification processes. Several efficient one-pot protocols have been developed for the synthesis of pyrazolo[1,5-a]pyridines and their derivatives.

The catalyst-free sonochemical synthesis previously mentioned is an excellent example of a one-pot [3+2] cycloaddition. nih.govnih.govacs.org Another effective one-pot method involves a microwave-assisted, sequential cyclocondensation of β-enaminones with 5-aminopyrazoles, followed by regioselective electrophilic substitution (e.g., halogenation). rsc.org This approach provides rapid access to 3-halo-pyrazolo[1,5-a]pyrimidines, which are key precursors for further derivatization via cross-coupling reactions. nih.govrsc.org The operational simplicity, short reaction times, and high yields make this a highly efficient strategy. rsc.org Furthermore, one-pot sequential Suzuki-Miyaura coupling reactions have been developed for related heterocycles, allowing for the controlled, stepwise introduction of different aryl groups onto a di-halogenated core, showcasing the power of one-pot methods for building molecular complexity.

Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyridines to create more sustainable and environmentally friendly processes. nih.govacs.org Key strategies include the use of alternative energy sources, catalyst-free reactions, and green oxidants.

Sonochemical methods are considered an eco-friendly green synthetic methodology. nih.govacs.org The use of ultrasound provides energy efficiently, often at lower bulk temperatures and in shorter times than conventional heating, and can enable reactions to proceed without the need for metal catalysts. nih.govacs.org Similarly, reactions utilizing green oxidants like molecular oxygen (from air) and mild, reusable reagents such as acetic acid exemplify green chemistry by avoiding harsh or toxic chemicals. acs.org The development of catalyst-free cross-dehydrogenative coupling reactions that proceed with high atom economy represents a significant advance in this area. acs.org The use of aqueous solvent systems and ultrasound further enhances the green credentials of these synthetic routes. bme.hu By focusing on one-pot procedures, minimizing the use of hazardous substances, and improving energy efficiency, modern synthetic strategies for pyrazolo[1,5-a]pyridines are becoming progressively more sustainable. nih.govacs.org

Functionalization Strategies and Structural Modifications of the Pyrazolo 1,5 a Pyridine Core

Introduction of Functional Groups at Positions 2, 3, 5, 6, and 7

The synthetic versatility of the pyrazolo[1,5-a]pyridine (B1195680) core permits extensive functionalization. nih.gov Various methods, including cyclization, condensation, and cross-coupling reactions, have been developed to introduce diverse substituents, thereby enhancing the structural diversity and biological activity of these compounds. nih.gov

Halogenated heterocycles are valuable synthetic intermediates, particularly for transition-metal-catalyzed cross-coupling reactions, and are present in numerous pharmacologically active compounds. nih.govrsc.org The pyrazolo[1,5-a]pyridine core can be efficiently halogenated, most commonly at the C3 position.

Direct halogenation of pyrazolo[1,5-a]pyrimidines (a related scaffold) can be achieved using N-halosuccinimides (NXS), such as NIS, NBS, or NCS, to introduce iodine, bromine, or chlorine, respectively. researchgate.net By varying the ratio of the substrate to the halogenating agent, selective mono- or di-iodination can be accomplished. researchgate.net A mild and environmentally friendly approach for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts (KX) in water with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) as a non-toxic oxidant at room temperature. rsc.org Another method utilizes a one-pot, three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides with potassium persulfate (K₂S₂O₈) as an oxidant to produce 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org

Nitro groups can also be introduced onto the scaffold. The oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines provides an efficient route to pyrazolo[1,5-a]pyridines. researchgate.net Specifically, cycloaddition with α-unsubstituted nitroalkenes yields 3-nitro-pyrazolo[1,5-a]pyridines in excellent yields. researchgate.net

ReactionReagents/ConditionsPosition(s) FunctionalizedProduct TypeRef
Iodination NISC3 (mono-), C3/C5 (di-)Iodo-pyrazolo[1,5-a]pyrimidine researchgate.net
Bromination NBSC3/C5 (di-)Dibromo-pyrazolo[1,5-a]pyrimidine researchgate.net
Chlorination NCSC3/C5 (di-)Dichloro-pyrazolo[1,5-a]pyrimidine researchgate.net
Halogenation KX, PIDA, H₂O, rtC33-Halo-pyrazolo[1,5-a]pyrimidine rsc.org
Halogenation NaX, K₂S₂O₈, H₂O, 80°CC33-Halo-pyrazolo[1,5-a]pyrimidine nih.gov
Nitration α-unsubstituted nitroalkenes, Pyridinium iminesC33-Nitro-pyrazolo[1,5-a]pyridine researchgate.net

The integration of phosphonate (B1237965) groups is of significant interest in drug design. mdpi.com Combining the pyrazolo[1,5-a]pyridine moiety with a phosphonate group can yield promising building blocks for new pharmaceuticals. mdpi.com A key method for this transformation is the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines generated in situ. This reaction produces a series of pyrazolo[1,5-a]pyridine-3-ylphosphonates in moderate to good yields. mdpi.com While alkynylphosphonates with electron-withdrawing groups readily undergo cycloaddition, those with aliphatic and phenyl substituents show lower reactivity but can be successfully converted in the presence of a catalyst such as 10 mol% Fe(NO₃)₃·9H₂O. mdpi.com

Acyl and sulfonyl groups can be introduced onto the pyrazolo[1,5-a]pyridine core, primarily at the C3 position. Vilsmeier-Haack formylation, using dimethylformamide and phosphorus oxychloride, selectively yields 3-pyrazolo[1,5-a]pyridinecarboxaldehydes. researchgate.net Similarly, reaction with acyl halides affords 3-acylpyrazolo[1,5-a]pyridines. researchgate.net A microwave-assisted, BF₃-mediated acetylation reaction has also been reported as an operationally simple method for the direct acetylation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, providing high yields even with electron-deficient substrates. acs.org The synthesis of 3-acyl-pyrazolo[1,5-a]pyridines can also be achieved via a [3+2] cycloaddition of N-aminopyridines and enaminones without the need for an additive. researchgate.netresearchgate.net

For sulfonylation, a [3+2] cycloaddition reaction between N-aminopyridines and 1-bromoethene-1-sulfonyl fluoride (B91410) (BESF) has been developed to produce pyrazolo[1,5-a]pyridinyl sulfonyl fluorides with broad substrate specificity under mild conditions. nih.gov

Functional GroupReagents/ConditionsPosition(s) FunctionalizedProduct TypeRef
Formyl DMF, POCl₃ (Vilsmeier-Haack)C33-Formylpyrazolo[1,5-a]pyridine researchgate.net
Acyl Acyl halideC33-Acylpyrazolo[1,5-a]pyridine researchgate.net
Acetyl Acetic anhydride, BF₃, MWC33-Acetyl-pyrazolo[1,5-a]pyrimidine acs.org
Acyl Enaminones, N-aminopyridinesC33-Acyl-pyrazolo[1,5-a]pyridine researchgate.netresearchgate.net
Sulfonyl Fluoride BESF, N-aminopyridinesNot specifiedPyrazolo[1,5-a]pyridinyl sulfonyl fluoride nih.gov

The introduction of alkyl and aryl/heteroaryl groups is a cornerstone of modifying the pyrazolo[1,5-a]pyridine scaffold. Direct C-H arylation provides a highly efficient route for this purpose. Palladium-catalyzed reactions of pyrazolo[1,5-a]pyridines with aryl iodides can be tuned to selectively occur at either the C3 or C7 positions. acs.org The use of cesium(I) fluoride as an additive directs the arylation to the C3 position, while silver(I) carbonate promotes arylation at C7. acs.orgresearchgate.net This methodology shows good compatibility with various functional groups. acs.org

Furthermore, acetic acid and molecular oxygen can promote cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines to synthesize uniquely substituted pyrazolo[1,5-a]pyridine derivatives, which can incorporate various alkyl and aryl substituents. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity of functionalization is critical for the synthesis of specific isomers of pyrazolo[1,5-a]pyridine derivatives. sci-hub.se As noted previously, palladium-catalyzed direct arylation can be selectively directed to either the C3 or C7 positions by choosing the appropriate additive (CsF for C3, Ag₂CO₃ for C7). acs.orgresearchgate.net This control is crucial for developing structure-activity relationships in medicinal chemistry programs.

The synthesis of the pyrazolo[1,5-a]pyridine core itself via 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne can also present regioselectivity challenges, especially with asymmetric pyridinium salts, potentially leading to a mixture of isomers. sci-hub.se However, various methods have been developed to influence and control the reaction pathway. For instance, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds offers multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov Similarly, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines, demonstrating how the choice of reagents influences the outcome. nih.gov Halogenation reactions also exhibit high regioselectivity, with electrophilic substitution predominantly occurring at the C3 position. rsc.org

Stereoselectivity is also a consideration in the reactions of related fused heterocyclic systems, where the configuration of existing stereocenters can direct the outcome of subsequent transformations like alkylations. scite.ai While detailed studies on the stereoselective derivatization of a pre-existing chiral pyrazolo[1,5-a]pyridine core are less common, the principles of stereocontrol are fundamental to the synthesis of complex, biologically active molecules.

Strategies for Diversity-Oriented Synthesis and Library Generation

The pyrazolo[1,5-a]pyridine scaffold is considered a privileged core for combinatorial library design and drug discovery due to its synthetic accessibility and the ability to modify its periphery. nih.gov Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, and the pyrazolo[1,5-a]pyridine framework is an excellent starting point for such endeavors.

Strategies for library generation often rely on multicomponent reactions or the development of versatile synthetic routes that allow for the introduction of a wide range of substituents in a few steps. nih.gov For example, a new diversity-oriented synthesis pathway has been developed for fabricating a library of pyrimidine-embedded polyheterocycles, which includes pyrazolo[1,5-a]pyridine-fused systems, from ortho-alkynylpyrimidine carbaldehydes. researchgate.net The design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores have also been undertaken to develop new fluorescent probes for biological imaging. unito.it This work involves modulating the core with various electron-donating and electron-withdrawing groups and expanding the π-conjugated network to tune the fluorescent properties of the molecules. unito.it These approaches highlight the utility of the pyrazolo[1,5-a]pyridine core in generating large and diverse chemical libraries for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies and Design Principles (Excluding Clinical Outcomes)

The pyrazolo[1,5-a]pyridine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. benthamdirect.com SAR studies on this class of compounds have revealed that the nature and position of substituents on the bicyclic ring system are critical for determining their potency and selectivity for various biological targets.

Research into pyrazolo[1,5-a]pyridine derivatives has identified several key structural motifs that are frequently associated with significant biological activity. While not specific to the 3-pyridin-3-yl substituent, these general findings offer a framework for understanding the potential role of this particular functionalization.

For antitubercular agents based on the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold, the carboxamide linkage at the 3-position is a critical pharmacophoric element. nih.govnih.gov The nature of the substituent on the amide nitrogen can significantly impact the compound's activity against Mycobacterium tuberculosis. nih.govnih.gov This highlights the importance of the 3-position for introducing functionalities that can engage in specific interactions with the target enzyme or receptor. The introduction of an aryl or heteroaryl group, such as a pyridine (B92270) ring, at the 3-position is a common strategy to explore and optimize these interactions.

The general SAR findings for different classes of biologically active pyrazolo[1,5-a]pyridines are summarized in the table below.

Biological Target/ActivityKey Structural Motifs on the Pyrazolo[1,5-a]pyridine Core
CRF1 Receptor AntagonistsSubstituents at the 3- and 7-positions are critical for activity. nih.gov
Antitubercular AgentsA carboxamide functionality at the 3-position is often essential. nih.govnih.gov
Kinase InhibitorsThe pyrazolo[1,5-a]pyrimidine scaffold acts as a hinge-binding motif.
Phosphodiesterase InhibitorsSubstituents at the 2- and 3-positions can influence potency and selectivity.

The introduction of substituents onto the pyrazolo[1,5-a]pyridine core can significantly alter its physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine ring in 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine, being a nitrogen-containing heterocycle, is expected to influence several key molecular properties.

The presence of the pyridine nitrogen atom increases the polarity of the molecule and provides a site for hydrogen bonding, which can impact its solubility and interactions with biological macromolecules. The basicity of the pyridine nitrogen can also be a critical factor, influencing the compound's ionization state at physiological pH, which has implications for its membrane permeability and potential for off-target interactions.

The position of the nitrogen atom within the pyridine ring (i.e., 2-, 3-, or 4-pyridyl) can have a profound effect on the electronic properties of the entire molecule. A 3-pyridyl substituent, as in the compound of interest, will have different electronic effects compared to its 2- and 4-pyridyl isomers, which can translate to differences in binding affinity and metabolic stability.

The following table outlines the general impact of introducing a pyridine substituent on the molecular properties of a parent aromatic scaffold.

Molecular PropertyGeneral Impact of a Pyridine Substituent
Solubility Generally increases aqueous solubility compared to a non-polar phenyl ring.
Lipophilicity (logP) Generally decreases lipophilicity.
Basicity (pKa) Introduces a basic center, with the pKa depending on the position of the nitrogen.
Hydrogen Bonding The pyridine nitrogen can act as a hydrogen bond acceptor.
Metabolic Stability The pyridine ring can be a site for metabolism (e.g., N-oxidation).

Exploration of Biological and Pharmacological Relevance Non Clinical Focus

Target Identification and Molecular Interaction Studies (In Vitro)

In vitro studies are fundamental in identifying the specific biological molecules with which compounds like 3-pyridin-3-ylpyrazolo[1,5-a]pyridine and its analogs interact. These investigations pinpoint the molecular targets and elucidate the nature of the binding interactions, which are crucial for their biological effects.

Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been identified as potent inhibitors of several important enzymes, particularly protein kinases, which are critical regulators of cellular processes.

Protein Kinase Inhibition :

Phosphoinositide 3-Kinases (PI3Ks) : A series of pyrazolo[1,5-a]pyridines has been developed as PI3K inhibitors. researchgate.netrsc.org One particularly potent compound, 5x, demonstrated an IC50 value of 0.9 nM against the p110α isoform. researchgate.net The selectivity of these compounds can be tuned; for instance, subtle changes in the sulfur oxidation state of the linker group can shift selectivity from p110α-selective to p110δ-selective. rsc.org

p38 Mitogen-Activated Protein Kinase : Pyrazolo[1,5-a]pyridine derivatives have also been designed and synthesized as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. nih.gov

Other Kinases : Related scaffolds, such as pyrazolo[1,5-a]pyrimidines, have shown inhibitory activity against Tropomyosin Receptor Kinase (Trk), Casein Kinase 2 (CK2), and Phosphoinositide 3-kinase δ (PI3Kδ). mdpi.combiorxiv.orgmdpi.com

Anti-Tubercular Activity :

Hybrids based on a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) structure have been evaluated as novel anti-tubercular agents. nih.gov These compounds show excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov One representative compound exhibited a minimum inhibitory concentration (MIC) of 0.006 μg/mL against the H37Rv strain and MIC values ranging from <0.002 to 0.004 μg/mL against rifampicin-resistant Mtb strains. nih.gov This activity suggests the potential inhibition of essential mycobacterial enzymes.

Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives Against Specific Enzymes
Compound ClassTarget EnzymeInhibitory Concentration (IC50/MIC)Reference
Pyrazolo[1,5-a]pyridinePI3K (p110α)0.9 nM researchgate.net
Pyrazolo[1,5-a]pyridine-3-carboxamideM. tuberculosis H37Rv0.006 µg/mL nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl DerivativeRifampicin-Resistant M. tuberculosis&lt;0.002–0.004 µg/mL nih.gov

Understanding how these compounds bind to their targets at an atomic level is key to explaining their potency and selectivity. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, X-ray crystallography studies have provided detailed insights into the binding mechanism. For example, when bound to Casein Kinase 2 (CK2), the aromatic pyrazolo[1,5-a]pyrimidine core forms a crucial hinge interaction with the backbone nitrogen of a valine residue (V116) within the ATP binding site. biorxiv.org This type of interaction is a common feature for kinase inhibitors, anchoring the molecule in the active site and allowing other parts of the compound to make additional contacts that enhance potency and determine selectivity. biorxiv.org Similar mechanisms are anticipated for the pyrazolo[1,5-a]pyridine series in their interactions with target kinases. The anti-tubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides is thought to arise from structural modifications on the side chain, which may enhance binding to targets within drug-resistant Mtb strains. nih.gov

In Vitro Efficacy Studies (Excluding Dosage, Safety, and Clinical Human Data)

The biological effects of pyrazolo[1,5-a]pyridine derivatives have been further characterized through a variety of in vitro efficacy studies, including cell-free and cell-based assays.

Cell-free enzymatic assays are a primary tool for quantifying the direct inhibitory effect of a compound on its purified target enzyme, free from the complexities of a cellular environment. These assays are used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, the inhibitory activity of pyrazolo[1,5-a]pyridine analogs against PI3K isoforms was measured using such assays, which quantify the enzymatic production of phosphorylated products. nih.gov Similarly, the potency against transforming growth factor-β type I receptor kinase (also known as ALK5) for related compounds was evaluated in direct enzyme assays. nih.gov

To assess a compound's activity in a more biologically relevant context, cell-based assays are employed. These assays measure the compound's effect on cellular processes, such as proliferation or signaling pathways.

Antiproliferative Activity : Pyrazolo[1,5-a]pyridine derivatives have demonstrated the ability to inhibit the proliferation of various human cancer cell lines. nih.gov One study found that these compounds were active against lung adenocarcinoma (A549), breast carcinoma (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. nih.gov A PI3K inhibitor from this class was shown to inhibit not only cell proliferation but also the phosphorylation of Akt/PKB, a key downstream marker of the PI3K signaling pathway. researchgate.net

Cytotoxicity Assays : When evaluating anti-infective agents, it is crucial to assess their toxicity toward mammalian cells to ensure a therapeutic window. The anti-tubercular pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were tested for cytotoxicity against Vero cells (a kidney epithelial cell line from an African green monkey), with several compounds showing very low toxicity. nih.gov While the prompt mentions THP1 cells, a human monocytic cell line often used in immunological and cancer studies, the available search results more directly link this cell line to studies of related but distinct heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and 1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com

Activity of Pyrazolo[1,5-a]pyridine Derivatives in Cell-Based Assays
Compound ClassCell LineAssay TypeObserved EffectReference
Pyrazolo[1,5-a]pyridine-3-carboxylateA549, MCF-7, HCT-116, PC-3Antiproliferative (SRB assay)Inhibition of cancer cell growth nih.gov
Pyrazolo[1,5-a]pyridineHCT-116Signaling Pathway InhibitionInhibition of Akt/PKB phosphorylation researchgate.net
Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl DerivativeVeroCytotoxicityLow cytotoxicity nih.gov

Selectivity is a critical attribute of a pharmacological probe or potential therapeutic agent, as off-target effects can lead to undesirable outcomes. Research on the pyrazolo[1,5-a]pyridine scaffold has demonstrated that its selectivity can be modulated through chemical modifications. For PI3K inhibitors, derivatives were identified that showed selectivity for the p110α isoform over other Class Ia PI3 kinases. researchgate.net Further studies showed that the central linker portion of the molecule could be varied to achieve different selectivity profiles; compounds were developed that were either pan-PI3K inhibitors, p110α-selective, or p110δ-selective. rsc.org For the related pyrazolo[1,5-a]pyrimidine scaffold, selectivity was systematically improved by screening compounds against a panel of 56 different kinases using differential scanning fluorimetry, which led to the optimization of highly selective Casein Kinase 2 inhibitors. biorxiv.org

Applications in Materials Science

Photophysical Properties of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The photophysical behavior of pyrazolo[1,5-a]pyridine derivatives is a key area of research. The inherent fluorescence of the pyrazolo[1,5-a]pyridine core can be finely tuned by the introduction of different substituent groups. The nature and position of these substituents can alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission wavelengths, as well as the fluorescence quantum yield.

Pyrazolo[1,5-a]pyridine derivatives are recognized as emergent fluorophores. nih.gov The introduction of a pyridyl group, which is electron-withdrawing, at the 3-position of the pyrazolo[1,5-a]pyridine scaffold can create a "push-pull" electronic system within the molecule. This electronic arrangement is known to enhance fluorescent properties. For instance, in the broader class of pyrazolo[1,5-a]pyrimidines, which are structurally related, the presence of a pyridyl substituent has been shown to influence the photophysical properties, leading to tunable emission. rsc.org

Research into various substituted pyrazolo[1,5-a]pyrimidines has demonstrated that their absorption spectra generally show a main band between 340–440 nm, which is attributed to an intramolecular charge transfer process. nih.gov The emission properties are highly dependent on the substituent at the 7-position in those studies, with electron-donating groups generally improving both absorption and emission. rsc.org While specific quantitative data for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is not extensively documented in the provided search results, the general principles suggest that the pyridyl group at the 3-position would play a crucial role in defining its fluorescent behavior.

To illustrate the tunable nature of these compounds, the table below presents hypothetical photophysical data based on the general characteristics of substituted pyrazolo[1,5-a]pyridines.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound ~350-380~420-480Moderate
Pyrazolo[1,5-a]pyridine (unsubstituted)~320~380Low
3-(Electron-donating group)-pyrazolo[1,5-a]pyridine~370-400~450-520High

Note: The data in this table is illustrative and based on general trends observed in related compounds. Specific experimental values for this compound are needed for precise characterization.

Crystallization Properties and Supramolecular Phenomena

The rigid, planar structure of the pyrazolo[1,5-a]pyridine core, combined with the presence of a nitrogen-containing pyridyl group, makes this compound a prime candidate for forming well-defined crystalline structures and participating in supramolecular assemblies. The nitrogen atom in the pyridyl group can act as a hydrogen bond acceptor, facilitating the formation of predictable intermolecular interactions.

The crystal packing of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been shown to adopt various arrangements, including parallel or quasi-antiparallel dispositions, which are influenced by the nature of the substituents. nih.gov In the case of this compound, the pyridyl moiety can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are fundamental in crystal engineering, allowing for the design of materials with specific solid-state properties. nih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce significant details about their structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine would be dominated by absorptions characteristic of its aromatic heterocyclic systems. Key absorptions would include aromatic C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending vibrations that are characteristic of the substitution pattern. semanticscholar.orgresearchgate.netresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Characteristic of sp² C-H bonds in the pyridine (B92270) and pyrazolopyridine rings.
Aromatic C=C and C=N Ring Stretching1610 - 1450A series of sharp bands in the fingerprint region, indicative of the fused heterocyclic structure. researchgate.net
Aromatic C-H Out-of-Plane Bending900 - 675The pattern of these bands can provide information about the substitution on the aromatic rings.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. lcms.cz

For this compound (C₁₂H₉N₃), the exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak [M+H]⁺ corresponding to this calculated value, confirming the molecular formula. researchgate.net The fragmentation pattern observed in the MS/MS spectrum would provide further structural evidence. Common fragmentation pathways for such bi-heterocyclic systems could include the cleavage of the single bond connecting the two ring systems, leading to fragments corresponding to the pyridyl cation and the pyrazolopyridine radical, or vice versa. nih.govmdpi.com

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule. researchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for both purifying compounds and assessing their purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.

Column Chromatography , often performed as flash chromatography, is the standard method for purifying reaction products on a preparative scale. rsc.org The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent gradient, separating the desired compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used for the final purity assessment of a synthesized compound. By injecting the sample into an HPLC system, a chromatogram is produced where the area of the main peak is proportional to the purity of the compound. This method is capable of separating even very closely related impurities.

Future Perspectives and Unaddressed Research Frontiers

Emerging Synthetic Routes and Methodological Innovations

The synthesis of pyrazolo[1,5-a]pyridines is a well-established field, yet new and more efficient methods are continually being developed to facilitate the creation of diverse derivatives. Recent innovations have focused on improving yields, reducing reaction times, enhancing regioselectivity, and employing more environmentally friendly conditions.

One promising approach involves the use of cross-dehydrogenative coupling (CDC) reactions . An efficient method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine (B1195680) derivatives through acetic acid and molecular oxygen-promoted CDC reactions of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines. nih.govacs.org This strategy offers a direct way to form C-C bonds and construct the pyrazolo[1,5-a]pyridine core.

Another significant advancement is the application of sonochemical synthesis . A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. acs.orgnih.gov This method is notable for its high yields and the absence of a catalyst. acs.orgnih.gov

Furthermore, one-pot multicomponent reactions continue to be a valuable tool for generating molecular diversity. The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is an efficient method for synthesizing related imidazole[1,2-α]pyridines, offering the ability to modify the structure in multiple regions. nih.gov Similar strategies are being explored for the pyrazolo[1,5-a]pyridine scaffold.

Recent synthetic innovations are summarized in the table below:

Synthetic MethodKey FeaturesReactantsReference
Cross-Dehydrogenative CouplingAcetic acid and O2 promoted1,3-Dicarbonyl compounds and N-amino-2-iminopyridines nih.govacs.org
Sonochemical SynthesisCatalyst-free, one-pot, high yieldAlkynes/alkenes and 2-imino-1H-pyridin-1-amines acs.orgnih.gov
[3+2] CycloadditionMetal-free, room temperatureN-aminopyridines and α,β-unsaturated carbonyls/olefins organic-chemistry.org
Oxidative AnnulationCu(OAc)2·H2O promotedNitroalkenes and pyridinium (B92312) imines researchgate.net

These emerging synthetic routes provide powerful tools for accessing novel pyrazolo[1,5-a]pyridine derivatives, including analogs of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine, with greater efficiency and diversity.

Novel Derivatization Strategies for Targeted Property Modulation

The functionalization of the pyrazolo[1,5-a]pyridine core is crucial for fine-tuning its physicochemical and biological properties. Novel derivatization strategies aim to introduce a wide range of substituents at various positions of the scaffold to modulate activity, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies have been instrumental in guiding these derivatization efforts. For instance, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the introduction of dialkylamino groups at the C-3 position and substituted phenyl rings at the C-7 position of the pyrazolo[1,5-a]pyridine scaffold led to potent and orally active compounds. acs.orgnih.govresearchgate.net

Similarly, for antitubercular agents, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized, exhibiting potent in vitro activity. nih.govnih.gov This highlights the importance of the carboxamide functionality at the C-3 position for this particular biological target.

Key derivatization strategies and their impact on biological activity are outlined below:

Position of DerivatizationIntroduced Functional GroupImpact on Biological ActivityTargetReference
C-3Dialkylamino groupsIncreased potency as antagonistsCRF1 Receptor acs.orgnih.govresearchgate.net
C-7Substituted phenyl ringsEnhanced binding affinityCRF1 Receptor acs.orgnih.govresearchgate.net
C-3CarboxamidePotent antitubercular activityMycobacterium tuberculosis nih.govnih.gov
C-3PyrimidinylAntiherpetic activityHerpes viruses researchgate.net

Future derivatization strategies will likely focus on exploring a wider range of substituents and employing advanced synthetic methods, such as late-stage functionalization, to rapidly generate libraries of compounds for biological screening. The goal is to develop derivatives with improved potency, selectivity, and drug-like properties.

Unexplored Biological Avenues and Mechanistic Studies (Non-Clinical)

While pyrazolo[1,5-a]pyridine derivatives have been extensively studied for their anticancer, anti-inflammatory, and neurological activities, there remain numerous unexplored biological avenues. The versatility of this scaffold suggests that it may interact with a wide range of biological targets.

One area of growing interest is the potential of pyrazolo[1,5-a]pyrimidines as dual inhibitors . For example, derivatives have been designed as dual inhibitors of CDK2 and tubulin polymerization, and as dual inhibitors of CDK2 and TRKA kinases, demonstrating a multi-targeted approach to cancer therapy. nih.govnih.gov The potential for pyrazolo[1,5-a]pyridine derivatives to act as dual inhibitors of other target combinations is an exciting area for future research.

Furthermore, the aryl hydrocarbon receptor (AHR) has emerged as a promising target in cancer immunology, and pyrazolo[1,5-a]pyrimidine-based AHR antagonists have been discovered and optimized. rsc.org This opens up new possibilities for the development of novel immunomodulatory agents.

Mechanistic studies are also crucial for understanding how these compounds exert their biological effects. For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, it was found that their mechanism of action was not related to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, which are common targets for other antitubercular drugs. nih.gov Resistance to these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.gov Such studies are vital for identifying novel mechanisms of action and overcoming drug resistance.

A summary of some of the biological activities and mechanistic insights for pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is provided below:

Biological Target/ActivityCompound ClassKey FindingsReference
CRF1 Receptor Antagonist3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridinesPotent and orally active antagonists for stress-related disorders. acs.orgnih.govresearchgate.net
Anticancer (CDK2/Tubulin Dual Inhibitor)Pyrazolo[1,5-a]pyrimidinesCompounds 6h and 6q showed high antiproliferative activity. nih.gov
Anticancer (CDK2/TRKA Dual Inhibitor)2-(Anilinyl)pyrazolo[1,5-a]pyrimidinesPotent anticancer activity toward diverse cancer cell lines. nih.gov
AntitubercularPyrazolo[1,5-a]pyrimidin-7(4H)-onesMechanism is not related to common pathways; resistance linked to a hydroxylase mutation. nih.gov
AHR AntagonistPyrazolo[1,5-a]pyrimidinesLow nanomolar antagonistic potency, promising for cancer therapy. rsc.org
Kinase Inhibitors (FLT3-ITD)Pyrazolo[1,5-a]pyrimidinesPotent inhibitors of FLT3-ITD for acute myeloid leukemia. researchgate.net
Kinase Inhibitors (PI3Kγ/δ)Pyrazolopyridine derivativesPotent and selective dual inhibitors for cancer immunotherapy. nih.gov

Future research should focus on screening this compound and its derivatives against a broader range of biological targets and conducting in-depth mechanistic studies to elucidate their modes of action.

Advances in Computational Design and Predictive Modeling for Pyrazolo[1,5-a]pyridine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For pyrazolo[1,5-a]pyridine derivatives, in silico methods are being increasingly used to predict biological activity, understand structure-activity relationships, and assess pharmacokinetic properties.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. Molecular docking studies have been employed to understand the binding interactions of pyrazolo[1,5-a]pyrimidine derivatives with kinases like CDK2 and TRKA, providing a rationale for their inhibitory activity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the 3D structural features of molecules with their biological activity. For a series of pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors, a 3D-QSAR model was developed to identify key structural features that influence potency. rsc.org The contour maps from this study indicated that bulky and hydrophobic features in certain regions are beneficial for biological activity. rsc.org

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for evaluating the drug-likeness of new compounds. In silico prediction of physicochemical and pharmacokinetic properties for pyrazolo[1,5-a]pyrimidines has shown that many of these compounds fall within the range set by Lipinski's rule of five and have good gastrointestinal absorption. nih.gov

The application of these computational methods in the study of pyrazolo[1,5-a]pyridine and related derivatives is summarized below:

Computational MethodApplicationKey InsightsReference
Molecular DockingPredicting binding modes of CDK2/TRKA inhibitorsIdentified key hydrogen bonding interactions with Leu83A of CDK2 and Met592 of TRKA. nih.gov
3D-QSARUnderstanding SAR of CDK2 inhibitorsRevealed that bulky and hydrophobic substituents at specific positions enhance activity. rsc.org
ADME/Toxicity PredictionEvaluating drug-likeness of pyrazolo[1,5-a]pyrimidinesMost compounds showed good predicted gastrointestinal absorption and were negative for carcinogenicity. nih.gov
Virtual ScreeningIdentifying novel AHR antagonistsHomology model-based virtual screening led to the discovery of potent pyrazolo[1,5-a]pyrimidine-based antagonists. rsc.org

The continued development and application of more sophisticated computational models, including machine learning and artificial intelligence, will undoubtedly accelerate the discovery and optimization of new pyrazolo[1,5-a]pyridine-based therapeutic agents. These approaches will enable a more targeted and efficient exploration of the vast chemical space of this versatile scaffold.

Q & A

Basic: What are the common synthetic routes for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Key synthetic strategies include:

  • Palladium-Catalyzed Coupling/Cyclization : N-Iminopyridinium ylides react with alkenyl halides or alkynes via tandem Pd/Ag-mediated elimination and cyclization (yields up to 70–85%) .
  • Nucleophilic Substitution : Pyridine derivatives undergo substitution with reagents like sodium hydride in polar aprotic solvents (e.g., DMF) to introduce functional groups .
  • Cycloaddition Reactions : Pyridine N-imines react with alkynyl dipolarophiles under copper catalysis to form the pyrazolo[1,5-a]pyridine core .
    Optimization Tip: Refluxing in pyridine (5–10 hours) and careful pH control during workup improve crystallinity .

Basic: What analytical techniques are critical for structural confirmation of these derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) resolve substitution patterns and confirm cyclization .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular ions (e.g., m/z 286 for 7-amino derivatives) .
  • X-ray Crystallography : Used to validate fused-ring geometry and substituent orientation in crystalline products .

Advanced: How can low yields in cycloaddition reactions for pyrazolo[1,5-a]pyridine synthesis be addressed?

Methodological Answer:

  • Catalyst Optimization : Replace traditional Cu(I) with Pd/Ag systems to enhance regioselectivity and reduce side reactions (e.g., dimerization) .
  • Solvent Polarity : Use DMF or DMSO to stabilize reactive intermediates and improve dipolarophile compatibility .
  • Temperature Control : Gradual heating (80–100°C) prevents decomposition of thermally sensitive intermediates .
    Example: Johnston et al. achieved 60–75% yields using alkynyl pyridazinones as dipolarophiles .

Advanced: How do structural modifications influence the biological activity of these compounds?

Methodological Answer:

  • Substituent Effects :
    • Pyridine Ring : Electron-withdrawing groups (e.g., -CN, -COOEt) enhance pesticidal activity by increasing electrophilicity .
    • Pyrazole Ring : Bulky substituents (e.g., phenyl, isopropyl) improve receptor binding in kinase inhibition assays .
  • SAR Studies : Systematic variation of substituents (e.g., 3-ethynyl vs. 3-bromo) followed by in vitro bioassays (IC₅₀ measurements) identifies pharmacophores .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Compare enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions, and incubation times .
  • Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
  • Computational Modeling : Docking studies (e.g., with EphB3 kinase) rationalize divergent activities by analyzing steric/electronic interactions .

Basic: What methodologies assess the pesticidal potential of these derivatives?

Methodological Answer:

  • In Vitro Assays : Inhibition of acetylcholinesterase or GABA-gated chloride channels using spectrophotometric methods .
  • In Vivo Testing : Larval mortality assays on Spodoptera frugiperda or Aphis gossypii under controlled greenhouse conditions .
  • Mode-of-Action Studies : Radioligand binding assays to identify target receptors .

Advanced: What strategies enable functionalization at the 7-position of pyrazolo[1,5-a]pyridines?

Methodological Answer:

  • Directed C-H Activation : Use Pd(OAc)₂ with ligands like PPh₃ to install aryl/alkyl groups .
  • Halogenation : Bromine or iodine at C7 via NBS/NIS in acetic acid, enabling subsequent Suzuki couplings .
  • Microwave-Assisted Synthesis : Accelerates regioselective substitution (e.g., 7-methoxy derivatives in <2 hours) .

Basic: How are computational tools applied in designing pyrazolo[1,5-a]pyridine-based inhibitors?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like PI3Kα or EphB3 .
  • QSAR Models : CoMFA/CoMSIA correlates substituent descriptors (e.g., logP, Hammett σ) with bioactivity .
  • DFT Calculations : B3LYP/6-31G* optimizes geometries and calculates frontier orbitals to guide electrophilic substitution .

Advanced: What mechanistic insights explain the thermal decomposition of brominated derivatives?

Methodological Answer:

  • Carbene Formation : 7-Bromo-3-methyltriazolo[1,5-a]pyridine decomposes via diazo intermediates to generate pyridylcarbenes, confirmed by trapping experiments with alkenes .
  • Kinetic Studies : Arrhenius plots (TGA/DSC) reveal lower activation energy (ΔG‡ ≈ 90 kJ/mol) for brominated vs. non-brominated analogs .

Basic: What safety protocols are essential when handling pyrazolo[1,5-a]pyridine intermediates?

Methodological Answer:

  • Waste Management : Segregate halogenated byproducts (e.g., 3-bromo derivatives) and dispose via certified hazardous waste facilities .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for light-sensitive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.